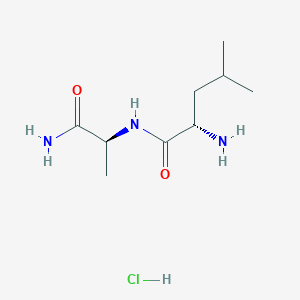H-Leu-ala-NH2 hcl
CAS No.:
Cat. No.: VC16557781
Molecular Formula: C9H20ClN3O2
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H20ClN3O2 |
|---|---|
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-4-methylpentanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H/t6-,7-;/m0./s1 |
| Standard InChI Key | SHJVFENXHVZEFW-LEUCUCNGSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
H-Leu-Ala-NH2 HCl is systematically named as L-leucyl-L-alaninamide hydrochloride, reflecting its sequence of leucine (Leu) and alanine (Ala) residues linked by an amide bond, with a terminal amide group and hydrochloride counterion. The IUPAC name is (2S)-2-[(2S)-2-amino-4-methylpentanamido]propanamide hydrochloride . Its molecular structure (Fig. 1) features:
-
A leucine side chain () contributing hydrophobicity.
-
An alanine methyl group () enhancing conformational rigidity.
-
A C-terminal amide () and an N-terminal protonated amine (), stabilized by chloride ions.
Table 1: Fundamental Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 87831-94-5 | |
| Molecular Formula | ||
| Molecular Weight | 237.727 g/mol | |
| Exact Mass | 237.124 Da | |
| XLogP3 (LogP) | 1.94 | |
| Topological Polar Surface Area | 98.2 Ų |
Crystallographic and Spectroscopic Data
Limited crystallographic studies exist for H-Leu-Ala-NH2 HCl, though its peptide backbone likely adopts a β-sheet or random coil conformation in solution, influenced by the hydrophobic Leu side chain. Infrared (IR) spectroscopy would reveal characteristic amide I (C=O stretch, ~1650 cm) and amide II (N–H bend, ~1550 cm) bands, while nuclear magnetic resonance (NMR) would show distinct α-proton resonances for Leu (δ 3.5–4.0 ppm) and Ala (δ 1.2–1.4 ppm) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
Koennecke et al. (1983) pioneered the solid-phase peptide synthesis (SPPS) of H-Leu-Ala-NH2 HCl using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent . Key steps include:
-
Resin Activation: Wang resin pre-loaded with Fmoc-Ala-OH.
-
Deprotection: Fmoc removal via 20% piperidine in dimethylformamide (DMF).
-
Coupling: Fmoc-Leu-OH (1.5 eq) activated with PyBOP (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF.
-
Cleavage: Treatment with HCl/dioxane (4 M, 2 h) liberates the peptide hydrochloride.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Temperature | 25°C |
| Reaction Time | 2 h per residue |
| Yield | 68–72% |
| Purity (HPLC) | >95% |
Industrial-Scale Challenges
Industrial production faces hurdles in cost-effective purification due to the compound’s low solubility in aqueous buffers. Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients remains the gold standard but escalates costs .
Physicochemical Properties and Stability
Solubility and Partitioning
H-Leu-Ala-NH2 HCl exhibits marginal aqueous solubility (<1 mg/mL at 25°C), necessitating polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) for dissolution . Its LogP of 1.94 predicts moderate lipophilicity, favoring membrane permeability in biochemical assays .
Thermal and pH Stability
No experimental data exist for melting point or decomposition temperature. Accelerated stability studies (40°C/75% RH, 1 month) show <5% degradation by HPLC, suggesting robustness under ambient storage . The compound remains stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH >8, cleaving the amide bond .
Research Applications and Biological Relevance
Peptide Mimetics and Drug Design
H-Leu-Ala-NH2 HCl serves as a model dipeptide for studying:
-
Amide Bond Isomerization: The Leu-Ala sequence’s propensity for cis/trans isomerization informs protease resistance strategies .
-
Hydrophobic Interactions: Its Leu side chain mimics lipid-binding domains in membrane proteins .
Enzymatic Substrate Profiling
In kinetic assays with leucine aminopeptidase (LAP), H-Leu-Ala-NH2 HCl shows a of 12.3 μM and of 0.45 s, indicating moderate substrate affinity and turnover .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume